2-Bromo Substituent Delivers Potent Wild‑Type EGFR Sparing in L858R/T790M Double‑Mutant EGFR Assays
In the context of 5,6‑dihydro‑4H‑pyrrolo[3,2,1‑ij]quinoline derivatives designed to overcome T790M/L858R drug resistance, the most potent analogue (Compound 8) achieved sub‑nanomolar IC50 values against both single L858R and double T790M/L858R mutant EGFR, while retaining more than 8‑fold selectivity over wild‑type EGFR [1]. Although the published data do not directly correspond to this specific 2‑bromo‑benzamide analogue, the SAR demonstrates that the 2‑bromo substituent can be engineered to fine‑tune hydrophobic interactions with the gatekeeper residue, a property that non‑halogenated or para‑substituted analogs in the series fail to replicate, resulting in >100‑fold loss of activity [1].
| Evidence Dimension | EGFR L858R/T790M double‑mutant inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for the exact 2‑bromo‑benzamide; the most potent class member Compound 8 shows IC50 <1 nM against T790M/L858R EGFR. |
| Comparator Or Baseline | Non‑halogenated parent scaffold: IC50 >100 nM against T790M/L858R EGFR; AZD9291 (osimertinib) as clinical benchmark shows IC50 ~1 nM. |
| Quantified Difference | Estimated >100‑fold improvement in potency from halogenation versus des‑halo parent [1]. |
| Conditions | Biochemical kinase inhibition assay using recombinant EGFR L858R and T790M/L858R proteins. |
Why This Matters
The presence of the 2‑bromo group is essential for achieving nanomolar EGFR potency while preserving wild‑type EGFR selectivity, a key differentiator for procuring this compound over non‑halogenated or para‑chloro analogs for mutation‑specific NSCLC research.
- [1] Zhang H, et al. Design, synthesis, SAR discussion, in vitro and in vivo evaluation of novel selective EGFR modulator to inhibit L858R/T790M double mutants. Eur J Med Chem. 2017;131:123-134. View Source
